molecular formula C5H4N2S B1356106 3-Methylisothiazole-4-carbonitrile CAS No. 58850-81-0

3-Methylisothiazole-4-carbonitrile

Cat. No.: B1356106
CAS No.: 58850-81-0
M. Wt: 124.17 g/mol
InChI Key: CLQASPKCRDAKSG-UHFFFAOYSA-N
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Description

3-Methylisothiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C₅H₄N₂S . It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound features a five-membered ring containing both nitrogen and sulfur atoms, with a nitrile group attached to the fourth carbon atom and a methyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazole-4-carbonitrile typically involves the reaction of 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride. This reaction proceeds at room temperature and yields the desired product in high yield . Another method involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrile group or the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the isothiazole ring.

    Reduction: Amino derivatives or other reduced forms of the nitrile group.

    Substitution: Various substituted isothiazoles depending on the electrophile used.

Mechanism of Action

The exact mechanism of action of 3-Methylisothiazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary widely depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • 5-Methylisothiazole-4-carbonitrile
  • 4-Methylisothiazole-3-carbonitrile
  • 5-Amino-3-methylisothiazole-4-carbonitrile

Comparison: 3-Methylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-5(2-6)3-8-7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQASPKCRDAKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563208
Record name 3-Methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58850-81-0
Record name 3-Methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-thiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing isothiazolo[5,4-d]pyrimidines from 3-Methylisothiazole-4-carbonitrile?

A1: Isothiazolo[5,4-d]pyrimidines represent a class of heterocyclic compounds with potential biological activities. The research in [] demonstrates a synthetic route to these compounds using this compound as a starting material. This is significant because it provides a pathway to access a new library of compounds that could be further explored for their pharmaceutical properties.

Q2: How does the reactivity of this compound differ in the synthesis of thieno[3,2-d]isothiazole derivatives compared to isothiazolo[5,4-d]pyrimidines?

A2: In [], this compound is primarily used as a precursor to a 5-amino derivative which is then cyclized to form the isothiazolo[5,4-d]pyrimidine core. Conversely, [] utilizes the alkylation of the carbonitrile moiety followed by further transformations and a final cyclization step involving the sulfur atom of the isothiazole ring to form the thieno[3,2-d]isothiazole system. This highlights the versatility of this compound as a building block, with different reaction pathways leading to diverse heterocyclic structures.

Q3: Are there any spectroscopic data available to confirm the structure of this compound and its derivatives?

A3: While the provided abstracts do not detail specific spectroscopic data, it is standard practice in synthetic chemistry research to characterize newly synthesized compounds using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy. It is highly likely that the researchers in both papers [, ] employed these methods to confirm the structures of this compound and its derivatives, although the details are not presented in the abstracts.

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